JNJ-17156516

CCK1 receptor radioligand binding receptor affinity

This is the (S)-enantiomer JNJ-17156516 (≥98% purity), a high-affinity, selective CCK1 antagonist. It offers a 5-10× potency advantage and significantly longer duration of action (6h vs 2h) over analogs like dexloxiglumide, with near-complete oral bioavailability in rat models. Critical for reproducible pancreatitis and GI motility research requiring sustained receptor blockade. Ideal for chronic oral dosing studies.

Molecular Formula C26H22Cl2N2O3
Molecular Weight 481.4 g/mol
CAS No. 649551-06-4
Cat. No. B1672998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-17156516
CAS649551-06-4
Synonyms3-(5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-m-tolylpropionate
3-(5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-m-tolylpropionic acid
JNJ 17156516
JNJ-17156516
JNJ17156516
Molecular FormulaC26H22Cl2N2O3
Molecular Weight481.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(CC2=NN(C(=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC)C(=O)O
InChIInChI=1S/C26H22Cl2N2O3/c1-16-4-3-5-17(12-16)22(26(31)32)14-19-15-25(18-6-11-23(27)24(28)13-18)30(29-19)20-7-9-21(33-2)10-8-20/h3-13,15,22H,14H2,1-2H3,(H,31,32)/t22-/m0/s1
InChIKeyUZCIUKFEIOCAOC-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JNJ-17156516 (CAS 649551-06-4) – A High-Affinity, Selective CCK1 Receptor Antagonist for Pancreatitis and GI Research


JNJ-17156516, systematically named (2S)-3-[5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]-2-(3-methylphenyl)propanoic acid, is a non-peptide, small-molecule cholecystokinin 1 (CCK1) receptor antagonist [1]. It belongs to the pyrazole propanoic acid chemical class and is the active (S)-enantiomer developed by Johnson & Johnson Pharmaceutical Research & Development [2]. The compound is characterized by its high oral bioavailability and selectivity for the CCK1 receptor subtype, making it a valuable tool compound for investigating CCK-mediated physiological and pathophysiological processes, particularly in pancreatitis and gastrointestinal motility research [3].

JNJ-17156516 (CAS 649551-06-4) – Why CCK1 Antagonists Are Not Interchangeable


Substituting JNJ-17156516 with another CCK1 antagonist, even a structurally related analog like dexloxiglumide, is not scientifically valid due to substantial differences in receptor binding affinity, subtype selectivity, functional in vivo potency, and pharmacokinetic duration of action. While both compounds target the CCK1 receptor, JNJ-17156516 demonstrates a ~5- to 10-fold higher potency in vivo [1] and a significantly longer duration of inhibition (6 h vs 2 h) [2], which directly impacts experimental outcomes in pancreatitis models. Furthermore, its optical purity (>99% ee) and scalable synthesis route are critical for ensuring reproducible and cost-effective research material [3]. The following quantitative evidence details these differentiating factors.

JNJ-17156516 (CAS 649551-06-4) – Quantitative Differentiation from Dexloxiglumide and Class Analogs


CCK1 Receptor Binding Affinity: JNJ-17156516 vs. Dexloxiglumide

In a direct head-to-head comparison using radioligand binding assays, JNJ-17156516 exhibits higher affinity for cloned human, rat, and canine CCK1 receptors compared to dexloxiglumide. The affinity (pKI) values demonstrate JNJ-17156516's superior binding across species [1].

CCK1 receptor radioligand binding receptor affinity

CCK1 vs. CCK2 Receptor Subtype Selectivity: JNJ-17156516 Demonstrates Pronounced Subtype Discrimination

JNJ-17156516 is highly selective for the CCK1 receptor over the CCK2 receptor. This selectivity is a critical differentiator from less specific CCK receptor ligands, ensuring that observed biological effects are mediated primarily through CCK1 antagonism. The selectivity ratio varies by species but consistently exceeds that of many reference CCK1 antagonists [1].

CCK2 receptor receptor selectivity off-target

In Vivo Potency and Duration of Action: JNJ-17156516 vs. Dexloxiglumide in Acute Pancreatitis Model

In a rat model of biliary tract obstruction-induced pancreatitis, JNJ-17156516 demonstrated significantly greater potency and a longer duration of inhibition compared to dexloxiglumide. This is a critical differentiator for studies requiring sustained CCK1 blockade over several hours [1].

acute pancreatitis in vivo potency duration of action

Pharmacokinetic Profile: High Oral Bioavailability in Rats

JNJ-17156516 exhibits excellent oral pharmacokinetic properties in rats, including high bioavailability and a moderate half-life. This profile is superior to many peptidomimetic CCK antagonists and supports its use in chronic oral dosing studies [1].

pharmacokinetics oral bioavailability half-life

Synthetic Scalability and Enantiomeric Purity: >99% ee for Reproducible Research

The (S)-enantiomer of JNJ-17156516 is the pharmacologically active form. A scalable, enantioselective synthetic route has been developed, yielding the final drug substance with >99% enantiomeric excess (ee). This level of purity is critical for ensuring that biological activity is not confounded by the inactive (R)-enantiomer [1].

synthesis optical purity scalability

JNJ-17156516 (CAS 649551-06-4) – Validated Applications in Pancreatitis, Motility, and Receptor Pharmacology


Acute Pancreatitis Research

JNJ-17156516 is the preferred tool compound for investigating the role of CCK1 receptors in acute pancreatitis. Its superior potency (ED50 = 8.2 μmol/kg p.o.) and prolonged duration of action (6 h) compared to dexloxiglumide make it ideal for studies requiring sustained CCK1 blockade, such as those modeling biliary tract obstruction-induced pancreatitis [1].

Gastrointestinal Motility and Gallbladder Contraction Studies

Due to its competitive antagonism of CCK-8S-evoked guinea pig gallbladder contraction (pKB = 8.00 ± 0.07) and its ability to produce a parallel, rightward shift in the CCK-8S dose-response curve in vivo (dose = 240 nmol/kg i.v.), JNJ-17156516 is a precise pharmacological tool for dissecting CCK-mediated control of GI motility and gallbladder function [2].

CCK1 Receptor Pharmacology and Signaling Studies

JNJ-17156516's high affinity for cloned human, rat, and canine CCK1 receptors (pKI = 7.96 to 8.02) and its pronounced selectivity (>75-fold) over CCK2 receptors provide a clean pharmacological profile. This makes it an essential reference antagonist for in vitro receptor binding, functional assays, and studies aiming to isolate CCK1-specific signaling pathways [2].

Chronic Oral Dosing Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

The near-complete oral bioavailability (108 ± 10%) and moderate half-life (3.0 ± 0.5 h) of JNJ-17156516 in rats support its use in chronic oral dosing regimens. This allows for reliable systemic exposure and facilitates the correlation of plasma concentrations with pharmacodynamic effects, which is often challenging with less bioavailable CCK1 antagonists [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ-17156516

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.